molecular formula C16H16N4O3S B12204029 N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12204029
M. Wt: 344.4 g/mol
InChI Key: UEUVBOXSEXKSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, thiazole, and methoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole and thiazole moieties are particularly noteworthy, as they contribute to its stability and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O4SC_{23}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 450.5 g/mol. The compound features a combination of oxadiazole and thiazole rings, which are significant for its biological activity.

PropertyValue
Molecular FormulaC23H22N4O4S
Molecular Weight450.5 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of intermediates such as oxadiazoles and thiazoles. The final product is obtained through coupling reactions under specific conditions that promote the formation of the desired compound.

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole and thiazole moieties exhibit significant antimicrobial properties. These compounds may inhibit bacterial growth by disrupting cellular processes or interfering with essential enzymes .

Anticancer Potential

This compound has been studied for its anticancer activities. It has shown promise in inhibiting specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression through its interaction with molecular targets such as kinases involved in cell division .

The mechanism of action involves binding to various enzymes and receptors that modulate biological pathways. For instance, it may inhibit the activity of certain kinases or other proteins crucial for tumor growth and survival. The specific interactions can lead to significant alterations in cellular signaling pathways associated with cancer progression.

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have demonstrated that derivatives of this compound exhibit micromolar inhibition against cancer cell proliferation. For example, one study reported a compound from the same family showing a half-maximal inhibitory concentration (IC50) in the low micromolar range against various cancer cell lines .
  • Animal Models : In animal models, compounds similar to this compound have shown reduced tumor growth rates when administered at therapeutic doses. These findings suggest potential for further development into therapeutic agents against cancer .
  • Comparative Studies : Comparative studies have highlighted the efficacy of this compound relative to other known anticancer agents. Its unique structural features contribute to its superior activity profile in certain assays compared to traditional chemotherapeutics .

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C16H16N4O3S/c1-4-12(21)18-16-17-9(2)13(24-16)15-19-14(20-23-15)10-5-7-11(22-3)8-6-10/h5-8H,4H2,1-3H3,(H,17,18,21)

InChI Key

UEUVBOXSEXKSTB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.